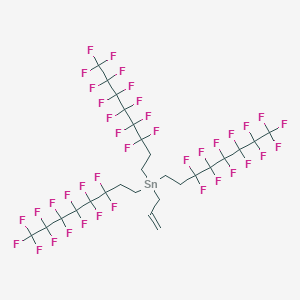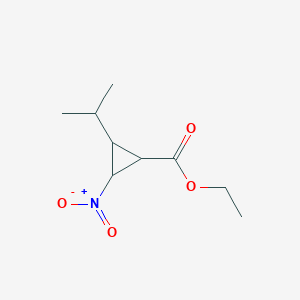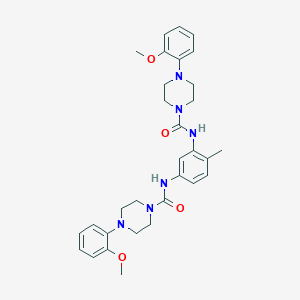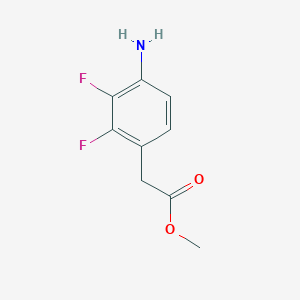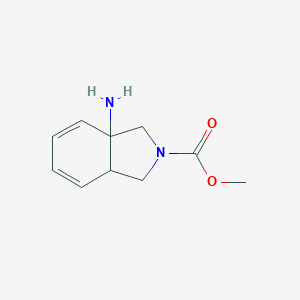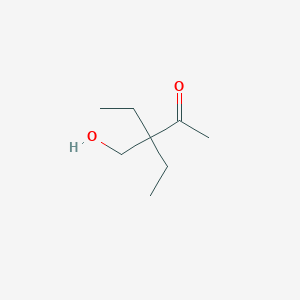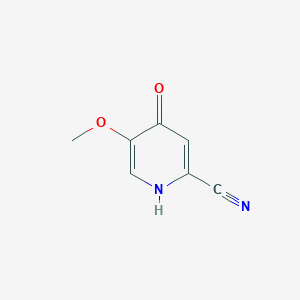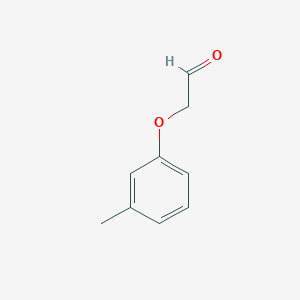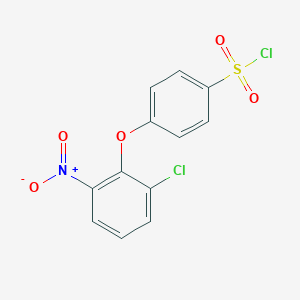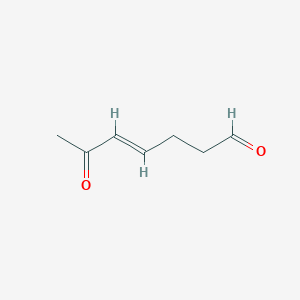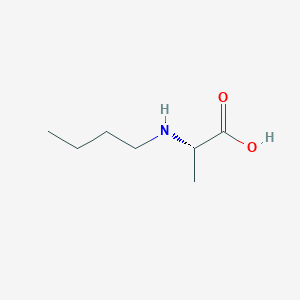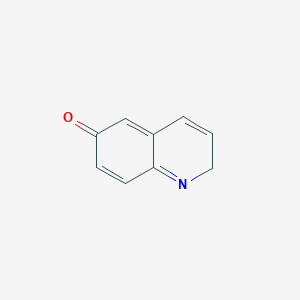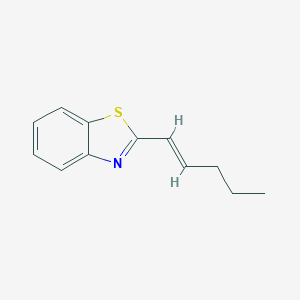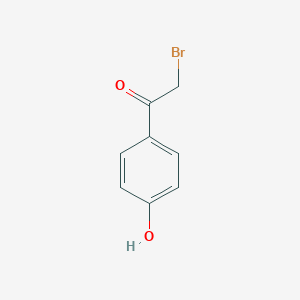
1H-Pyrrole-1-ethanol,beta-ethenylidene-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Ethenylidene-1H-pyrrole-1-ethanol: is a chemical compound with the molecular formula C8H9NO and a molecular weight of 135.16316 g/mol . It is characterized by the presence of a pyrrole ring, an ethenylidene group, and an ethanol group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of beta-Ethenylidene-1H-pyrrole-1-ethanol typically involves the reaction of pyrrole derivatives with appropriate reagents to introduce the ethenylidene and ethanol groups. Specific reaction conditions, such as temperature, pressure, and catalysts, may vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production methods for beta-Ethenylidene-1H-pyrrole-1-ethanol often involve large-scale chemical reactions using optimized conditions to maximize efficiency and minimize costs. These methods may include continuous flow reactors, high-pressure reactors, and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Beta-Ethenylidene-1H-pyrrole-1-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the ethenylidene group to an ethyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce ethyl-substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Beta-Ethenylidene-1H-pyrrole-1-ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of beta-Ethenylidene-1H-pyrrole-1-ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrrole-1-ethanol: Lacks the ethenylidene group, resulting in different chemical properties.
Beta-Ethenylidene-1H-pyrrole: Lacks the ethanol group, affecting its solubility and reactivity.
Uniqueness
Beta-Ethenylidene-1H-pyrrole-1-ethanol is unique due to the presence of both the ethenylidene and ethanol groups, which confer distinct chemical and physical properties. These properties make it valuable for various applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
175352-02-0 |
|---|---|
Molekularformel |
C8H9NO |
Molekulargewicht |
135.16 g/mol |
InChI |
InChI=1S/C8H9NO/c1-2-8(7-10)9-5-3-4-6-9/h3-6,10H,1,7H2 |
InChI-Schlüssel |
JDMLVYKFRJMIPS-UHFFFAOYSA-N |
SMILES |
C=C=C(CO)N1C=CC=C1 |
Kanonische SMILES |
C=C=C(CO)N1C=CC=C1 |
Synonyme |
1H-Pyrrole-1-ethanol,beta-ethenylidene-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


